molecular formula C9H12ClNO2 B3112652 (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride CAS No. 1909316-91-1

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride

Cat. No.: B3112652
CAS No.: 1909316-91-1
M. Wt: 201.65
InChI Key: AEEXMBVGEJFSPD-UHFFFAOYSA-N
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Description

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Properties

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-8(5-9(11)12)4-7(2)10-6;/h3-4H,5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEXMBVGEJFSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride typically involves the alkylation of 2,6-dimethylpyridine with chloroacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies for “(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride” are not available in the provided search results, the information suggests potential applications and relevant chemical properties.

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride: This compound, also known as 2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride, has potential therapeutic applications.

Pyridine-2,6-dicarboxylic acid derivatives:

  • 4-substituted pyridine-2,6-dicarboxylic acids and their derivatives are important building blocks in the synthesis of bioactive and biofunctional molecules .
  • They can be used as probes for visualization of cells and molecules of interest, solid-support reagents, and other functional molecules .
  • These derivatives may be useful for therapy and/or prophylaxis in mammals, particularly for proliferative diseases .
  • Methods exist for the preparation of pyridine-2,6-dicarboxylic acids and derivatives that are concise and may be performed under mild reaction conditions . These methods involve reacting 3,4-dihydro-2H-pyran derivatives with NH4OAc in a solvent .

Cardiovascular applications: Pyridine double esters can be used for the prevention or treatment of cardiovascular diseases, such as cardiomyopathies, myocardium infarction, angina, cardiac failures, coronary vasospasm, and valvular heart disease .

Other relevant compounds:

  • Dihydropyran is a core structure often found in bioactive natural products and pharmaceuticals .
  • Dexamethasone, a corticosteroid, has been identified as a medicine able to reduce mortality in patients infected with COVID-19 . Dexamethasone is considered a highly soluble API and seems eligible for a regulatory waiver from in vivo bioequivalence studies .

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride, pyridine is a simple aromatic ring with one nitrogen atom.

    2,6-Dimethylpyridine: A precursor in the synthesis of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride, it shares the same pyridine ring structure with two methyl groups at the 2 and 6 positions.

    Piperidine: A reduced form of pyridine, piperidine is a six-membered ring with one nitrogen atom, commonly found in many natural products and pharmaceuticals.

Uniqueness

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride is unique due to the presence of both the pyridine ring and the acetic acid moiety

Biological Activity

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride, also known as 2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride, is a compound with potential therapeutic applications. This article explores its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and findings from relevant studies.

  • IUPAC Name : 2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride
  • CAS Number : 1909316-91-1
  • Molecular Formula : C9H11NO2·HCl
  • Purity : ≥95% .

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride interacts with various biological molecules, influencing enzymatic activities and cellular processes. Its biochemical properties include:

PropertyDescription
Solubility Soluble in water and organic solvents
Stability Stable under standard laboratory conditions
Transport Mechanisms Utilizes specific transporters for cellular uptake

Cellular Effects

This compound has shown significant effects on different cell types. Notably:

  • Anticancer Activity : Studies indicate that it may inhibit the proliferation of cancer cells by modulating cell signaling pathways related to growth and division.
  • Antimicrobial Properties : It has been observed to exhibit antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent .

The molecular mechanism involves several key interactions:

  • Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, affecting collagen synthesis in hepatic stellate cells .
  • Receptor Interactions : It may interact with various receptors that regulate cellular functions and signaling pathways.
  • Gene Expression Modulation : The compound influences gene expression related to cell growth and apoptosis.

Study 1: Anticancer Activity

A study investigated the effects of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Effects

Research highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity.

Study 3: Collagen Synthesis Inhibition

In vitro experiments showed that treatment with this compound significantly reduced collagen accumulation in hepatic stellate cells by inhibiting COL1A1 protein expression, which is crucial for fibrosis development .

Dosage Effects in Animal Models

Animal studies have shown that lower doses of (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride exhibit therapeutic effects without significant toxicity. Higher doses were associated with adverse effects, highlighting the need for careful dosage regulation in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride, and how can purity be verified?

  • Synthesis : While direct synthesis protocols are not detailed in the provided evidence, analogous compounds (e.g., pyridine derivatives) often involve condensation reactions between substituted pyridines and acetic acid derivatives under acidic conditions. For example, highlights PubChem-derived molecular weight (227.73 g/mol) and CAS registry data, suggesting standardized synthetic routes for structurally similar hydrochlorides.
  • Purity Verification : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity. Titrimetric analysis (≥98% purity threshold) is also applicable, as seen in . Confirm structural integrity via 1H^1H-NMR and FT-IR spectroscopy to validate the pyridine ring and carboxylic acid groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protection : Adhere to safety codes such as P201 (obtain specialized instructions before use) and P260 (avoid inhalation of dust/gases), as outlined in . Use nitrile gloves, lab coats, and fume hoods.
  • Environmental Precautions : Prevent drainage contamination (). Collect spills with inert absorbents and dispose per local regulations.
  • Storage : Store in a tightly sealed container, protected from light and moisture, at 2–8°C (consistent with dopamine hydrochloride storage in ) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

Prepare buffered solutions (pH 2–10) using sodium acetate () or phosphate buffers ().

Incubate the compound at temperatures ranging from 4°C to 40°C.

Monitor degradation via HPLC at timed intervals. Calculate half-life (t1/2t_{1/2}) using first-order kinetics.

  • Data Interpretation : Compare results to stability profiles of analogous compounds (e.g., notes dopamine hydrochloride’s solubility in methanol and insolubility in toluene, which may inform solvent selection) .

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

  • Case Example : If the compound shows conflicting results in enzyme inhibition vs. cell-based assays:

Validate assay conditions (e.g., buffer ionic strength, presence of cofactors like TCEP or DTT from ).

Cross-check with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional enzymatic assays).

Consider metabolic interference: Use metabolic flux analysis () to identify unintended interactions with cellular pathways .

Q. How can metabolic flux analysis (MFA) be applied to study the compound’s role in microbial or mammalian systems?

  • Procedure :

Construct a metabolic network model based on genome-scale data ().

Use 13C^{13}C-labeled glucose or acetate to trace carbon incorporation.

Quantify intracellular metabolites via LC-MS and compute flux distributions using matrix-based calculations (e.g., Excel’s MINVERSE function, as in ).

  • Application : Identify rate-limiting steps in pathways influenced by the compound, such as acetic acid metabolism () or stress-response protein upregulation (e.g., DnaK in ) .

Key Considerations for Data Interpretation

  • Contradictions in Protein Expression : If proteomic data (e.g., 2D-PAGE in ) shows unexpected protein upregulation (e.g., heat shock proteins), correlate with environmental stressors (e.g., acetic acid toxicity in ).
  • Environmental Impact : Use LC-MS/MS to detect trace residues in wastewater, adhering to H400 precautions (aquatic toxicity) from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride
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(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.